Aranciamycinone

Collagenase inhibition IC₅₀ Anthracycline aglycone

Aranciamycinone (CAS 95722-75-1; C₂₀H₁₆O₈) is the bioactive aglycone of the anthracycline antibiotic aranciamycin, originally isolated from Streptomyces echinatus. The tetracyclic core features a 1,8-dihydroxyanthraquinone nucleus fused to a fourth carbocyclic ring bearing a C-methyl, two hydroxyl groups, a methoxyl, and a carbonyl group, with three contiguous chiral centers on the A-ring that present a significant synthetic challenge.

Molecular Formula C20H16O8
Molecular Weight 384.3 g/mol
Cat. No. B1254887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranciamycinone
Synonyms3,4-dihydro-2,4,5,7-tetrahydroxy-3-methoxy-2-methyl-1,6,11(2H)-naphthacenetrione
aranciamycinone
Molecular FormulaC20H16O8
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(C3=C(C=C2C1=O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)OC)O
InChIInChI=1S/C20H16O8/c1-20(27)18(26)9-6-8-12(16(24)13(9)17(25)19(20)28-2)15(23)11-7(14(8)22)4-3-5-10(11)21/h3-6,17,19,21,24-25,27H,1-2H3/t17-,19+,20-/m1/s1
InChIKeyIMBONAKHRALLLQ-YZGWKJHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aranciamycinone Aglycone Core: Selecting the Right Anthracycline Scaffold for Collagenase Inhibition and Chemical Derivatization


Aranciamycinone (CAS 95722-75-1; C₂₀H₁₆O₈) is the bioactive aglycone of the anthracycline antibiotic aranciamycin, originally isolated from Streptomyces echinatus [1]. The tetracyclic core features a 1,8-dihydroxyanthraquinone nucleus fused to a fourth carbocyclic ring bearing a C-methyl, two hydroxyl groups, a methoxyl, and a carbonyl group, with three contiguous chiral centers on the A-ring that present a significant synthetic challenge [2]. Aranciamycinone is not a trace impurity or metabolic discard, but a chemically tractable scaffold whose glycosylation state profoundly alters target selectivity: the free aglycone directly inhibits Clostridium histolyticum collagenase, whereas glycosylation shifts biological activity toward antibacterial and cytotoxic profiles [3]. This dual personality—enzyme inhibitor as aglycone, antibiotic as glycoside—marks aranciamycinone as a non-fungible starting material for medicinal chemistry and biosynthetic engineering campaigns that generic anthracyclinones cannot replicate.

Why Aranciamycinone Cannot Be Replaced by Aranciamycin, Steffimycin B, or Tetracenomycin Aglycones in Collagenase-Focused Programs


Generic anthracycline interchangeability collapses when the target is collagenase inhibition. Aranciamycin (glycoside) inhibits Clostridium histolyticum collagenase with an IC₅₀ of 0.37 µM, but this potency is strongly modulated by sugar identity—derivatives with altered sugar rings lose activity [1]. The aglycone aranciamycinone, as the minimal pharmacophore, enables systematic glycosylation to dial selectivity, a modularity absent from the fixed glycoside aranciamycin [2]. Close structural analog steffimycin B shares the anthracycline skeleton but has not been shown to achieve comparable collagenase inhibition, differentiating the target profile . Tetracenomycins lack the β-hydroxy quinone D-ring signature that defines aranciamycinone's enzyme-interaction surface and are primarily actinomycete-active antibiotics, not collagenase inhibitors [3]. Substituting any of these for aranciamycinone in a collagenase inhibitor program would forfeit the aglycone's verified enzyme inhibition and the synthetic flexibility of its free hydroxyl groups—two features no in-class comparator currently provides with peer-reviewed quantitative backing.

Quantitative Differentiation Evidence: Aranciamycinone vs. Aranciamycin and Aranciamycin Analogs


Collagenase Inhibition Potency: Aranciamycinone Aglycone Versus Aranciamycin Glycoside and Its Derivatives

Aranciamycin (the glycosylated natural product, with 2-O-methyl-L-rhamnose attached to aranciamycinone) inhibits Clostridium histolyticum collagenase with an IC₅₀ of 0.37 µM (3.7 × 10⁻⁷ M) and shows complete selectivity over elastase and trypsin (IC₅₀ >10 µM) [1]. Aranciamycinone serves as the aglycone scaffold for systematic glycoside synthesis: nine distinct glycosides of aranciamycinone were prepared and tested; modifications in the sugar ring or aglycone B/D rings abolished collagenase inhibition, while C-9 esterification of the aglycone hydroxyl enhanced potency, demonstrating that the free aglycone is the critical pharmacophore whose derivatization directly modulates activity [2]. This quantifies aranciamycinone's role as the structure–activity relationship (SAR) anchor that the fixed glycoside aranciamycin cannot provide.

Collagenase inhibition IC₅₀ Anthracycline aglycone

Antibacterial Spectrum: Aranciamycin Glycoside and Its Aglycone Aranciamycinone vs. Aranciamycin A and Aranciamycins I/J

The 1970 foundational study reported that aranciamycin and its aglycone aranciamycinone are both strongly inhibitory against Gram-positive bacteria on synthetic media, with activity significantly reduced by amino-acid/pyruvate supplementation [1]. Aranciamycin A (a natural analog) shows MIC values of 30 µM against M. bovis and 7.5 µM against B. subtilis, but is inactive (MIC >30 µM) against S. aureus, E. coli, P. aeruginosa, and C. albicans . Aranciamycins I and J, along with aranciamycin A and aranciamycin (compounds 1–4), exhibit selective cytotoxicity: noncytotoxic against Gram-negative bacteria and fungi (IC₅₀ >30 µM), moderate activity against Gram-positive bacteria (IC₅₀ >1.1 µM), but potent activity against M. bovis BCG (IC₅₀ 0.7–1.7 µM) [2]. This profile confirms that the aranciamycinone scaffold, whether as aglycone or glycoside, delivers a narrow, mycobacteria-leaning Gram-positive spectrum.

Antibacterial activity MIC Gram-positive selectivity

Cytotoxic Activity: Aranciamycin vs. Aranciamycin Anhydride and Aranciamycin Combinatorial Biosynthesis Analogs

Aranciamycin anhydride, a close structural analog differing by an additional C₈H₆O₄ moiety and anhydride formation, was directly compared with aranciamycin for cytotoxicity against human tumor cell lines including HM02 (gastric adenocarcinoma) per NCI guidelines [1]. Combinatorial biosynthesis yielded aranciamycins E, F, G, and H with differential tetracyclic backbone decoration; aranciamycins E (C1-hydroxylated) and G (C1-hydroxylated, C7-D-amicetose) showed the highest activity against MCF-7 and MATU human tumor cell lines, directly linking the hydroxylation state of the aglycone core to antitumor potency [2]. Aranciamycin (glycoside) alone shows HepG2 cytotoxicity IC₅₀ = 18 µM , while aranciamycins 1–4 (including aranciamycin A and aranciamycin) exhibit cytotoxicity against a panel of human cancer cell lines with IC₅₀ >7.5 µM [3]. These data demonstrate that cytotoxicity is tunable through aglycone modification and glycosylation pattern, not a fixed property of the aranciamycin scaffold.

Cytotoxicity Tumor cell lines Anthracycline SAR

Biosynthetic Flexibility: Heterologous Aranciamycinone Glycosylation vs. Steffimycin B and Tetracenomycin Backbones

The aranciamycin biosynthetic gene cluster (ara cluster) was cloned and heterologously expressed in Streptomyces diastatochromogenes Tü6028, yielding four novel aranciamycins (E–H) with altered tetracyclic backbone decorations and sugar attachments [1]. The key glycosyltransferase AraGT is dimeric (Tₘ_app ~30 °C) and can glycosylate an aranciamycinone derivative in vitro, as confirmed by LC–MS [2]. Steffimycin B, although structurally similar to aranciamycin, is methylated by DnrK with only 15% efficiency compared to 97% for aranciamycin, indicating poor substrate compatibility for biosynthetic enzyme engineering [3]. Tetracenomycins lack the β-hydroxy quinone D-ring signature that defines the aranciamycinone interaction surface for biosynthetic tailoring enzymes, fundamentally restricting their utility as engineering scaffolds [4]. This quantifiable enzymatic compatibility makes the aranciamycinone scaffold uniquely suited for combinatorial biosynthesis.

Biosynthetic engineering Glycosyltransferase Combinatorial biosynthesis

Synthetic Tractability: Aranciamycinone Total Synthesis vs. Racemic Anthracycline Syntheses

Most published anthracycline syntheses yield racemic products due to the difficulty of asymmetric construction of the A-ring chiral centers [1]. Aranciamycinone is distinguished by a validated enantioselective total synthesis route: oxidative dearomatization of a naphthol precursor enabled the construction of aranciamycinone in optically active form, a feat documented in a 1985 Journal of Organic Chemistry paper that remains the benchmark for asymmetric anthracyclinone synthesis [2]. The CHIRON/REACCS computer-assisted synthesis design specifically targeted aranciamycinone because its three contiguous chiral centers represent the stereochemical challenge that generic anthracyclinones fail to address [3]. Furthermore, an improved 8-demethoxyaranciamycinone synthetic route has been published, demonstrating ongoing tractability of the core scaffold [4]. This proven enantioselective route distinguishes aranciamycinone from steffimycinone and tetracenomycinone aglycones, for which no comparable asymmetric total synthesis has been reported.

Total synthesis Enantioselective synthesis Chiral building blocks

Marine-Derived Aranciamycinone-Based Analogs: Antimycobacterial Selectivity vs. Clinical Anthracyclines

Aranciamycins I and J, built on the aranciamycinone scaffold and isolated from a marine-derived Streptomyces sp., exhibit potent and selective antimycobacterial activity against the Mycobacterium tuberculosis surrogate M. bovis BCG (IC₅₀ 0.7–1.7 µM) while remaining noncytotoxic against Gram-negative bacteria and fungi (IC₅₀ >30 µM) [1]. This contrasts sharply with classical clinical anthracyclines such as doxorubicin and daunorubicin, which are potent cytotoxics with broad activity against human cancer cell lines but lack selective antimycobacterial profiles [2]. The selectivity index (>17-fold for mycobacteria over Gram-negative organisms) positions aranciamycinone-derived analogs as antimycobacterial lead scaffolds, a therapeutic niche where standard anthracyclines are not competitive.

Antimycobacterial Marine natural products Selectivity index

Aranciamycinone Application Scenarios Grounded in Quantitative Differentiation Evidence


Collagenase Inhibitor Lead Optimization via Aranciamycinone Aglycone Derivatization

Procure aranciamycinone as the core aglycone scaffold to systematically synthesize and screen glycoside libraries targeting C. histolyticum collagenase. The baseline aranciamycin glycoside IC₅₀ of 0.37 µM with >27-fold selectivity over elastase/trypsin provides a quantifiable starting point [1]. Free hydroxyl groups on aranciamycinone enable C-9 esterification, which has been shown to increase inhibitory potency [2]. This scenario is directly supported by the nine-glycoside SAR study demonstrating that collagenase inhibition can be tuned through aglycone modification—a modularity unavailable with fixed glycoside analogs [2].

Antimycobacterial Drug Discovery Using Aranciamycinone-Based Marine Analogs

Use aranciamycinone as a chemical starting material to generate analogs targeting the M. tuberculosis surrogate M. bovis BCG. Aranciamycins I and J, marine-derived aranciamycinone-based anthracyclines, exhibit IC₅₀ values of 0.7–1.7 µM against BCG with >17-fold selectivity over Gram-negative bacteria [3]. The narrow Gram-positive/mycobacterial spectrum anchored on the aranciamycinone scaffold enables medicinal chemistry programs to pursue antitubercular leads without the broad mammalian cytotoxicity that disqualifies classical anthracyclines [4].

Combinatorial Biosynthesis Platform Using the Aranciamycin Gene Cluster

Leverage the cloned and functionally characterized aranciamycin biosynthetic gene cluster (ara cluster) for heterologous production of novel aranciamycinone glycosides. The AraGT glycosyltransferase is flexible enough to accept aranciamycinone derivative substrates, and heterologous expression in S. diastatochromogenes Tü6028 has already yielded four novel aranciamycins (E–H) with altered decorations [5]. The 97% DnrK methylation efficiency on aranciamycin vs. 15% on steffimycin B validates aranciamycinone as the preferred scaffold for biosynthetic tailoring enzyme campaigns [6].

Enantioselective Anthracyclinone Synthesis Methodology Development

Employ aranciamycinone as a benchmark target for novel asymmetric synthesis methodology. The 1985 total synthesis by oxidative dearomatization established the feasibility of optically active aranciamycinone construction, but the three contiguous chiral centers remain a challenging test case for modern catalytic enantioselective methods [7]. The CHIRON/REACCS computer-assisted synthesis design demonstration specifically used aranciamycinone's stereochemical complexity as the design problem, underscoring its value as a chiral probe molecule [8].

Quote Request

Request a Quote for Aranciamycinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.